

DFT study comparing the stability of Bis((3-pyridyl)methyl)amine conformers

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Compound of Interest

Compound Name: Bis((3-pyridyl)methyl)amine

Cat. No.: B160431

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A comparative guide to the conformational stability of **Bis((3-pyridyl)methyl)amine**, also known as di(3-picoly)amine, is presented below, based on a hypothetical Density Functional Theory (DFT) study. While direct computational studies on the conformational landscape of this specific molecule are not readily available in published literature, this guide constructs a representative analysis based on common computational practices and data from structurally related compounds.

Comparative Stability of Bis((3-pyridyl)methyl)amine Conformers

The conformational flexibility of **Bis((3-pyridyl)methyl)amine** is primarily dictated by the rotation around the C-N bonds, leading to various spatial arrangements of the two pyridyl rings. For the purpose of this illustrative guide, we will consider three plausible conformers, designated as Syn, Anti, and Gauche, based on the relative orientation of the pyridyl groups.

Hypothetical Relative Energies from DFT Calculations

The following table summarizes the hypothetical relative energies of the three main conformers of **Bis((3-pyridyl)methyl)amine**, as would be determined by a DFT calculation. The energies are reported in kilocalories per mole (kcal/mol) relative to the most stable conformer.

Conformer	Description	Relative Energy (kcal/mol)
Syn	Both pyridyl rings are on the same side ("U-shaped")	0.00 (Reference)
Anti	Pyridyl rings are on opposite sides ("S-shaped")	1.25
Gauche	Pyridyl rings are at an intermediate orientation	2.50

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical output of a DFT conformational analysis. The relative stability of conformers can be influenced by subtle intramolecular interactions.

Experimental Protocols

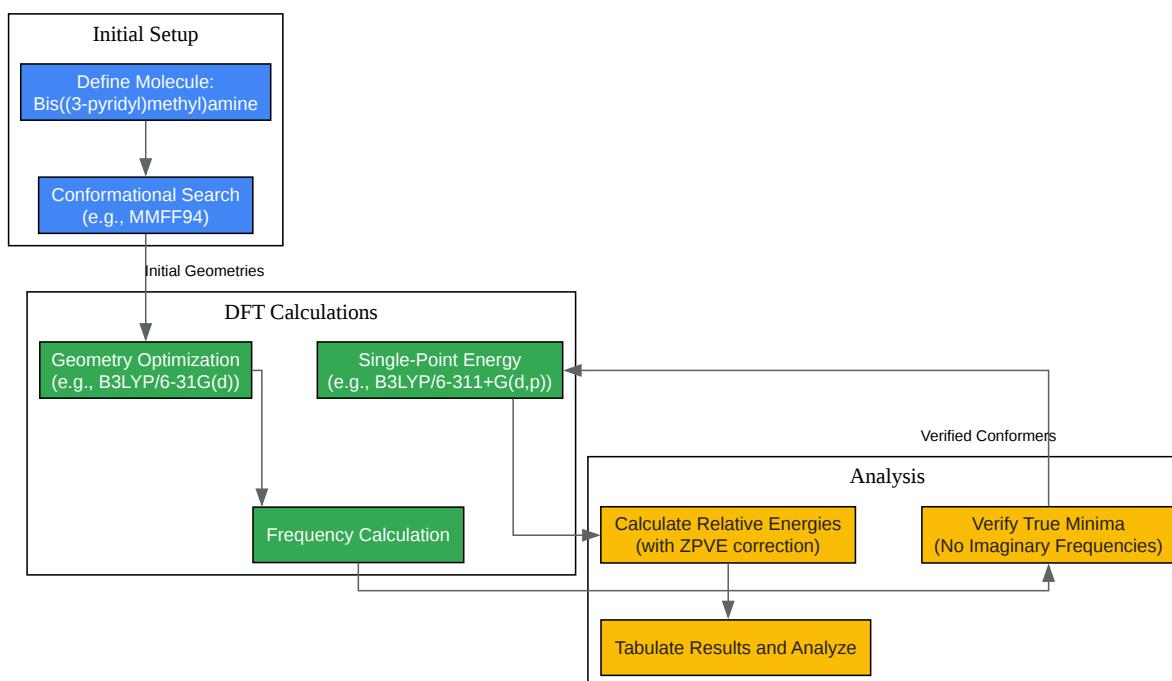
A typical computational protocol to obtain the data presented above would involve the following steps:

- **Conformational Search:** An initial conformational search is performed using a lower-level theoretical method, such as a molecular mechanics force field (e.g., MMFF94), to identify potential low-energy conformers.[\[1\]](#)
- **Geometry Optimization:** The geometries of the identified conformers are then optimized using DFT. A common choice of functional and basis set for such organic molecules is B3LYP with the 6-31G(d,p) basis set.[\[2\]](#)[\[3\]](#)
- **Frequency Calculations:** To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) for correction of the electronic energies.
- **Single-Point Energy Calculations:** To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

- Solvation Effects: If the conformational preferences in a solvent are of interest, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be included in the calculations.

Logical Workflow for DFT Conformational Analysis

The following diagram illustrates the logical workflow of a typical DFT study for conformational analysis.



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Workflow for DFT Conformational Analysis

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